2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile
Description
2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromoanilino group, a methoxy group, and a propenylidene malononitrile moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
2-[(E)-3-(4-bromoanilino)-1-methoxyprop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-18-13(10(8-15)9-16)6-7-17-12-4-2-11(14)3-5-12/h2-7,17H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFFWACZUBIJBT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)C=CNC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation-Based Synthesis
Reaction Mechanism and Substrate Activation
The Knoevenagel condensation is the most widely employed method for synthesizing α,β-unsaturated malononitrile derivatives. In this reaction, malononitrile acts as both a nucleophile and an activator, facilitating the formation of the propenylidene backbone. The target compound is synthesized via the condensation of 4-bromoaniline-derived aldehydes with malononitrile under basic or microwave-assisted conditions.
The mechanism proceeds through three stages:
- Aldol Addition : Deprotonation of malononitrile generates a resonance-stabilized carbanion, which attacks the carbonyl carbon of the aldehyde.
- Elimination : Loss of water yields the α,β-unsaturated nitrile intermediate.
- Amination : Reaction with 1-methoxy-2-propenylamine introduces the methoxy and anilino substituents.
Optimized Protocol
A representative procedure involves:
- Reactants : 4-Bromoaniline (1.0 equiv), malononitrile (1.2 equiv), and methoxypropenyl aldehyde (1.1 equiv).
- Catalyst : Piperidine (10 mol%) or microwave irradiation (120°C, 50 W).
- Solvent : Diglyme or ethanol.
- Yield : 85–92% after recrystallization from ethanol.
Table 1: Knoevenagel Condensation Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 80–120°C | |
| Reaction Time | 15–60 min (microwave) | |
| Solvent Efficiency | Diglyme > Ethanol > THF | |
| Byproduct Formation | <5% (malononitrile adduct) |
Electrochemical Synthesis via Electrogenerated Base
Green Chemistry Approach
An alternative method utilizes electrogenerated bases (EGBs) to avoid traditional catalysts. This approach employs a platinum cathode in acetonitrile with lithium perchlorate as the supporting electrolyte. The EGB deprotonates malononitrile, enabling nucleophilic attack on the aldehyde without external bases.
Procedure and Advantages
- Setup : Undivided electrochemical cell, potentiostatic mode (−1.2 V vs. Ag/AgCl).
- Reactants : 4-Bromoaniline-aldehyde (1.0 equiv), malononitrile (1.5 equiv).
- Yield : 78–84% with >99% purity (HPLC).
- Benefits : Eliminates toxic bases (e.g., piperidine), reduces waste, and enables room-temperature reactions.
Table 2: Electrochemical Synthesis Metrics
| Metric | Electrochemical Method | Knoevenagel Method |
|---|---|---|
| Reaction Time | 2–4 hours | 15–60 min |
| Catalyst | None | Piperidine |
| Solvent Toxicity | Low (acetonitrile) | Moderate (diglyme) |
| Scalability | Pilot-scale tested | Lab-scale only |
Purification and Analytical Validation
Chromatographic Techniques
Crude product purification involves:
Challenges and Methodological Limitations
Byproduct Formation
Competing reactions may generate:
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce various amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential anti-cancer agent. Its structure allows for interactions with biological targets that may inhibit tumor growth or induce apoptosis in cancer cells.
Case Study
A study investigated the cytotoxic effects of various derivatives of malononitrile compounds on different cancer cell lines, revealing that modifications to the aniline and methoxy groups significantly influenced their potency .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized to construct more complex molecular architectures through further functionalization.
Example Reactions
- Michael Addition : The compound can undergo Michael addition reactions with nucleophiles, expanding its utility in synthesizing diverse organic compounds.
- Cyclization Reactions : It can also participate in cyclization reactions to form heterocycles, which are crucial in drug development.
Materials Science
In materials science, this compound has been explored for its potential use in creating new polymeric materials. Its ability to participate in nucleophilic substitutions allows for the formation of microporous polymers with specific properties.
Research Findings
A recent study highlighted the use of malononitrile derivatives in developing soluble microporous ladder polymers, which are valuable for applications such as gas separation and catalysis .
Mechanism of Action
The mechanism by which 2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile
- 2-[3-(4-Fluoroanilino)-1-methoxy-2-propenylidene]malononitrile
- 2-[3-(4-Methylanilino)-1-methoxy-2-propenylidene]malononitrile
Uniqueness
2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and methyl analogs, which may exhibit different chemical and biological properties.
Biological Activity
2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile, with the chemical formula C13H10BrN3O, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity
The biological activity of this compound is primarily investigated through its effects on various biological pathways, particularly in relation to tyrosinase inhibition and potential applications in dermatological treatments.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is crucial in treating hyperpigmentation disorders. Recent studies have shown that derivatives of malononitrile exhibit significant inhibitory effects on tyrosinase activity.
Key Findings:
- The compound has been identified as a potential inhibitor of tyrosinase, similar to other malononitrile derivatives.
- It is hypothesized that this compound may exhibit competitive inhibition against tyrosinase, although specific IC50 values for this compound are yet to be determined.
Comparative Analysis of Malononitrile Derivatives
A comparative analysis of various malononitrile derivatives provides insights into their biological activities. The following table summarizes the IC50 values of selected compounds:
| Compound Name | IC50 (μM) | Notes |
|---|---|---|
| 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) | 17.05 | Strongest inhibitor among tested compounds |
| Kojic Acid | 36.68 | Commonly used in cosmetics as a skin lightener |
| Other Malononitrile Derivatives | Varies | Show varying degrees of anti-melanogenic activity |
The proposed mechanism for the action of this compound involves:
- Competitive Inhibition: Competing with substrates for binding sites on the tyrosinase enzyme.
- Reduction of Melanin Production: Decreasing melanin synthesis in melanocytes, which can be beneficial for treating conditions like melasma and age spots.
Case Studies and Research Findings
Several studies highlight the potential applications of malononitrile derivatives in dermatology:
- In Vitro Studies:
- Cytotoxicity Assessments:
Future Directions
Further research is warranted to:
- Determine the specific IC50 values for this compound.
- Explore its efficacy in vivo and its long-term safety profile.
- Investigate additional pharmacological effects beyond tyrosinase inhibition.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
